EM-12-Alkyne-C6-OMs

PROTAC IKZF1 degradation CRBN E3 ligase

Choose EM-12-Alkyne-C6-OMs for predictable PROTAC assembly: a single, fully characterized CRBN ligand–linker conjugate that eliminates separate procurement. Moderate IKZF1 degradation (DC₅₀ 192.7 nM) reduces off-target risk vs. pomalidomide conjugates. Click-ready alkyne enables CuAAC library synthesis. High Caco-2 permeability (22.2×10⁻⁶ cm/s) and 119 min half-life support in vivo studies without cumulative CRBN effects. Buy direct.

Molecular Formula C22H26N2O6S
Molecular Weight 446.5 g/mol
Cat. No. B15541986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEM-12-Alkyne-C6-OMs
Molecular FormulaC22H26N2O6S
Molecular Weight446.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H26N2O6S/c1-31(28,29)30-14-7-5-3-2-4-6-9-16-10-8-11-17-18(16)15-24(22(17)27)19-12-13-20(25)23-21(19)26/h8,10-11,19H,2-5,7,12-15H2,1H3,(H,23,25,26)
InChIKeyDYFNFQIIIQFQEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EM-12-Alkyne-C6-OMs: PROTAC Building Block with Quantifiable Differentiation in CRBN E3 Ligase Recruitment


EM-12-Alkyne-C6-OMs (CAS 2570254-42-9) is a cereblon (CRBN)-recruiting E3 ligase ligand–linker conjugate specifically designed as a modular intermediate for PROTAC synthesis . It consists of the EM-12 moiety—2-(2,6-dioxopiperidin-3-yl)phthalimidine, a thalidomide analogue with well-characterized CRBN binding and IKZF1 degradation potency [1]—covalently attached to a C6-alkyl chain terminating in an alkyne handle and a methanesulfonate (OMs) leaving group . This bifunctional architecture provides a single, fully characterized intermediate that streamlines PROTAC assembly by eliminating the need for separate procurement and conjugation of ligand and linker components.

Why CRBN Ligand–Linker Conjugates Are Not Interchangeable: The EM-12-Alkyne-C6-OMs Differentiation Case


Simple substitution of EM-12-Alkyne-C6-OMs with alternative CRBN ligand–linker conjugates—such as those based on pomalidomide, lenalidomide, or thalidomide—introduces substantial and quantifiable variability in PROTAC performance. The EM-12 core differs from pomalidomide and lenalidomide in intrinsic IKZF1 degradation potency (DC₅₀ = 192.7 nM vs. 26.7 nM and 90.0 nM, respectively), intracellular bioavailability (Fic = 2.2 vs. 4.1 and 5.0, respectively), and Caco-2 permeability (22.2 × 10⁻⁶ cm/s vs. 24.9 and 1.45 × 10⁻⁶ cm/s, respectively) [1]. Moreover, the C6-alkyl linker with terminal alkyne and OMs leaving group confers a specific reactivity profile and spatial reach distinct from PEG-based or shorter alkyl linkers . These differences directly influence ternary complex formation efficiency, cellular degradation activity, and click-chemistry conjugation yield, rendering generic substitution scientifically unsound without empirical validation of the final PROTAC.

EM-12-Alkyne-C6-OMs: Quantitative Differentiation Versus In-Class CRBN Ligand–Linker Conjugates


EM-12 Core vs. Pomalidomide and Lenalidomide: IKZF1 Degradation Potency (DC₅₀)

The EM-12 core of EM-12-Alkyne-C6-OMs exhibits an IKZF1 DC₅₀ of 192.7 nM, which is 7.2-fold less potent than pomalidomide (DC₅₀ = 26.7 nM) and 2.1-fold less potent than lenalidomide (DC₅₀ = 90.0 nM) in the HiBiT degradation assay [1]. This intermediate potency provides a distinct window of degradation activity that can be beneficial for target proteins requiring moderate rather than maximal degradation to avoid on-target toxicity [1]. In contrast, thalidomide shows no measurable IKZF1 degradation at concentrations up to 10 µM [1].

PROTAC IKZF1 degradation CRBN E3 ligase DC₅₀ comparison

Linker Architecture: C6-Alkyl Chain with Terminal Alkyne and OMs Leaving Group

EM-12-Alkyne-C6-OMs incorporates a C6 (hexyl) alkyl chain linker terminating in an alkyne functional group and a methanesulfonate (OMs) leaving group. The linker contributes 204.29 Da to the conjugate's total molecular weight of 446.52 Da . This contrasts with PEG-based linkers commonly used with pomalidomide (e.g., Pomalidomide-PEG5-Alkyne) and lenalidomide (e.g., Lenalidomide-C2-alkyne), which introduce different physicochemical properties including increased hydrophilicity and aqueous solubility . The C6 alkyl chain provides a hydrophobic spacer that may enhance membrane permeability in cellular assays, while the OMs group serves as an electrophilic handle for nucleophilic substitution reactions or can be used as a protected alcohol precursor after hydrolysis .

PROTAC linker click chemistry alkyl chain linker mesylate leaving group

Caco-2 Permeability and Intracellular Bioavailability of the EM-12 Core

The EM-12 core of EM-12-Alkyne-C6-OMs exhibits Caco-2 permeability of 22.2 ± 0.9 × 10⁻⁶ cm/s with an efflux ratio of 0.99 [1]. This permeability is comparable to pomalidomide (24.9 ± 2.0 × 10⁻⁶ cm/s, efflux ratio 1.1) but significantly higher than lenalidomide (1.45 ± 0.05 × 10⁻⁶ cm/s, efflux ratio 1.7) [1]. Intracellular bioavailability (Fic) for EM-12 is 2.2 ± 0.1, which is 46% lower than pomalidomide (4.1 ± 0.04) and 56% lower than lenalidomide (5.0 ± 0.4) [1]. This lower intracellular accumulation may reduce off-target effects while maintaining sufficient engagement of CRBN for target degradation.

Caco-2 permeability intracellular bioavailability CRBN ligand ADME

Metabolic Stability and Plasma Half-Life of the EM-12 Core

The EM-12 core demonstrates high metabolic stability, with a human liver microsome (HLM) half-life of >186 minutes, comparable to pomalidomide and thalidomide (both >186 min) and longer than lenalidomide (124 min) [1]. Human plasma half-life for EM-12 is 119 minutes, which is 5.4× longer than thalidomide (22 min) but shorter than pomalidomide (159 min) and lenalidomide (284 min) [1]. This intermediate plasma stability profile may be advantageous for PROTACs designed for systemic administration, providing a balance between sufficient exposure for target engagement and avoidance of prolonged CRBN modulation.

metabolic stability human liver microsomes plasma half-life CRBN ligand

Alkyne Functional Group Enables Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) for Modular PROTAC Assembly

The terminal alkyne group of EM-12-Alkyne-C6-OMs is fully compatible with copper-catalyzed azide–alkyne cycloaddition (CuAAC), the most widely employed click chemistry reaction for PROTAC assembly [1][2]. This enables rapid, high-yield conjugation to azide-functionalized target-protein ligands under mild aqueous conditions [1]. The OMs leaving group provides an orthogonal reactive handle for subsequent functionalization or direct nucleophilic displacement . This dual-functional linker design offers greater synthetic flexibility compared to conjugates bearing only a single reactive moiety (e.g., Pomalidomide-C5-alkyne, which lacks a leaving group for further derivatization) .

click chemistry CuAAC PROTAC synthesis alkyne-azide cycloaddition

EM-12-Alkyne-C6-OMs: Optimal Application Scenarios for PROTAC Synthesis and CRBN-Dependent Targeted Protein Degradation


PROTAC Synthesis Requiring Intermediate IKZF1 Degradation Potency to Minimize On-Target Toxicity

When developing PROTACs for targets where excessive IKZF1 degradation is undesirable—such as in non-oncology indications or in cell types sensitive to immunomodulatory effects—EM-12-Alkyne-C6-OMs provides an IKZF1 DC₅₀ of 192.7 nM, which is 7.2-fold less potent than pomalidomide-based conjugates [1]. This moderate degradation activity reduces the risk of confounding phenotypic effects driven by neosubstrate depletion rather than target protein degradation [1].

Click Chemistry-Enabled High-Throughput PROTAC Library Synthesis

The terminal alkyne group of EM-12-Alkyne-C6-OMs is optimized for copper-catalyzed azide–alkyne cycloaddition (CuAAC), the gold-standard click reaction for modular PROTAC assembly [2]. This enables parallel synthesis of diverse PROTAC libraries by reacting a single batch of EM-12-Alkyne-C6-OMs with an array of azide-functionalized target-protein ligands, accelerating structure–activity relationship (SAR) studies and hit identification [2].

PROTAC Development for Targets Requiring Balanced Membrane Permeability and Intracellular Retention

EM-12-Alkyne-C6-OMs-derived PROTACs inherit the EM-12 core's Caco-2 permeability of 22.2 × 10⁻⁶ cm/s—15.3-fold higher than lenalidomide-based conjugates—and moderate intracellular bioavailability (Fic = 2.2) [1]. This profile is well-suited for targets located in compartments where high permeability is required for cellular entry but excessive intracellular accumulation could lead to CRBN saturation and off-target neosubstrate degradation [1].

In Vivo PROTAC Studies Requiring Intermediate Plasma Stability

For in vivo efficacy studies where sustained CRBN engagement is needed but prolonged immunomodulation is undesirable, EM-12-Alkyne-C6-OMs offers a human plasma half-life of 119 minutes—intermediate between the short half-life of thalidomide (22 min) and the longer half-lives of pomalidomide (159 min) and lenalidomide (284 min) [1]. This pharmacokinetic profile may facilitate once- or twice-daily dosing regimens while minimizing the risk of cumulative CRBN-mediated effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for EM-12-Alkyne-C6-OMs

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.